molecular formula C20H19N3O4 B10994177 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B10994177
M. Wt: 365.4 g/mol
InChI Key: QXEGGRUCPQLZOU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a complex organic compound that features a benzodioxole ring and a quinoxaline derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the quinoxaline derivative: This involves the condensation of o-phenylenediamine with a diketone.

    Coupling of the two moieties: The final step involves coupling the benzodioxole and quinoxaline derivatives through an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the quinoxaline moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions but could include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzodioxole ring might interact with hydrophobic pockets, while the quinoxaline moiety could participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanamide

Uniqueness

The unique combination of the benzodioxole and quinoxaline moieties in N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide

InChI

InChI=1S/C20H19N3O4/c1-23-16-5-3-2-4-14(16)22-15(20(23)25)7-9-19(24)21-11-13-6-8-17-18(10-13)27-12-26-17/h2-6,8,10H,7,9,11-12H2,1H3,(H,21,24)

InChI Key

QXEGGRUCPQLZOU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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